BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Spectroscopic Analysis of 2-
Hydroxyisonicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxyisonicotinic Acid

Cat. No.: B042705

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-
hydroxyisonicotinic acid and its key analogs: 2-chloroisonicotinic acid, 2-aminoisonicotinic
acid, and 2-methoxyisonicotinic acid. The information presented is intended to aid in the
identification, characterization, and development of new therapeutic agents based on this
scaffold.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (NMR, IR, and Mass Spectrometry)
for 2-hydroxyisonicotinic acid and its selected analogs. This data is crucial for confirming the
structure and purity of these compounds.

Table 1: *"H NMR and **C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-
hydrogen framework of a molecule. The chemical shifts (d) are reported in parts per million
(ppm) relative to a standard reference.
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'H NMR Chemical

13C NMR Chemical

Compound Solvent . .
Shifts (6, ppm) Shifts (6, ppm)
o 11.4 (br s, 1H, OH),
2-Hydroxyisonicotinic 165.0, 163.8, 141.5,
) DMSO-de 7.6 (d, 1H), 6.4 (d,
acid 118.2, 106.9
1H), 6.3 (s, 1H)
o 13.8 (br s, 1H,
2-Chloroisonicotinic 165.2, 151.5, 150.8,
) DMSO-ds COOH), 8.6 (d, 1H),
acid 141.2,122.9,121.4
7.9 (s, 1H), 7.8 (d, 1H)
R 7.9(d, 1H), 6.8 (s,
2-Aminoisonicotinic 168.2, 159.8, 151.3,
] DMSO-de 1H), 6.6 (d, 1H), 6.5
acid 138.5, 109.8, 107.2
(br s, 2H, NH2)
S 8.2 (d, 1H), 7.2 (s,
2-Methoxyisonicotinic 166.5, 164.2, 148.5,
CDCls 1H), 7.0 (d, 1H), 4.0

acid

(s, 3H, OCHs)

118.0, 110.9, 53.8

Table 2: IR Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their

characteristic vibrational frequencies. Data is presented in wavenumbers (cm~1).
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Compound

Key IR Absorptions (cm~?)

2-Hydroxyisonicotinic acid

3400-2500 (br, O-H stretch of COOH), 1710
(C=0 stretch of COOH), 1640 (C=0 stretch of
pyridone), 1600, 1550 (C=C and C=N
stretching)

2-Chloroisonicotinic acid

3300-2500 (br, O-H stretch of COOH), 1725
(C=0 stretch of COOH), 1580, 1550 (C=C and
C=N stretching), 780 (C-ClI stretch)

2-Aminoisonicotinic acid

3450, 3340 (N-H stretching), 3200-2500 (br, O-
H stretch of COOH), 1680 (C=0 stretch of
COOH), 1620, 1580 (C=C and C=N stretching)

2-Methoxyisonicotinic acid

3300-2500 (br, O-H stretch of COOH), 2950 (C-
H stretch of OCHs), 1720 (C=0 stretch of
COOH), 1600, 1560 (C=C and C=N stretching),
1250 (C-O stretch)

Table 3: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a compound, aiding in its identification.
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Molecular Weight ( Key Mass

Compound Molecular Formula
g/mol ) Fragments (m/z)
2-Hydroxyisonicotinic 139 (M*), 122 (M-
) CeHsNO3 139.11
acid OH)*, 94 (M-COOH)*
157/159 (M+, CI
2-Chloroisonicotinic isotope pattern),
) CeHaCINO2 157.56
acid 140/142 (M-OH)*,
112/114 (M-COOH)*
2-Aminoisonicotinic 138 (M*), 121 (M-
) CeHsN202 138.12
acid OH)*, 93 (M-COOH)*+
153 (M*), 138 (M-
2-Methoxyisonicotinic CHs)*, 122 (M-
) C7H7NOs3 153.13
acid OCHs)*, 108 (M-

COOH)*

Experimental Protocols

Standard protocols for the acquisition of the spectroscopic data presented above are detailed
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., DMSO-ds, CDCI3) in a standard 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 111 400 MHz
spectrometer.

e 1H NMR Acquisition: The *H NMR spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in ppm relative to the
residual solvent peak.

e 13C NMR Acquisition: The 3C NMR spectra were acquired with a spectral width of 240 ppm,
a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the
solvent peak.
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Data Processing: The raw data was processed using MestReNova software, involving
Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: Solid samples were analyzed directly using a diamond Attenuated Total
Reflectance (ATR) accessory. A small amount of the sample was placed on the ATR crystal.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

Acquisition: Spectra were collected in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 16 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal was recorded prior to sample analysis.

Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR
spectrum.

UV-Visible Spectroscopy

Sample Preparation: A stock solution of the sample was prepared by dissolving
approximately 1 mg of the compound in 10 mL of a suitable solvent (e.g., ethanol, methanol).
This stock solution was then serially diluted to obtain concentrations in the range of 1-10
pg/mL.

Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 double
beam spectrophotometer.

Acquisition: The spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1
cm path length. The solvent used for sample preparation was also used as the blank.

Data Analysis: The wavelength of maximum absorption (Amax) was determined from the
resulting spectrum.

Mass Spectrometry

Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then introduced
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into the mass spectrometer via direct infusion.

e Instrumentation: Mass spectra were obtained on a Waters Xevo G2-XS QTof mass
spectrometer using electrospray ionization (ESI) in positive or negative ion mode.

o Acquisition Parameters: The capillary voltage was set to 3.0 kV, the sampling cone voltage to
30V, and the source temperature to 120 °C. The desolvation gas flow was maintained at 600
L/hr at a temperature of 350 °C. Data was acquired over a mass range of m/z 50-500.

o Data Analysis: The acquired data was processed using MassLynx software to identify the
molecular ion and major fragment ions.

Signaling Pathway and Experimental Workflow

Isonicotinic acid derivatives, such as the widely used anti-tuberculosis drug isoniazid, are
known to interfere with essential biological pathways in pathogens. The following diagram
illustrates a generalized signaling pathway that can be targeted by such compounds.
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Caption: Generalized signaling pathway for isonicotinic acid analogs.

The following diagram outlines a typical experimental workflow for the spectroscopic analysis of
these compounds.
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Caption: Experimental workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-
Hydroxyisonicotinic Acid and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042705#spectroscopic-data-comparison-for-2-
hydroxyisonicotinic-acid-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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